2-fluoro-N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide
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Overview
Description
2-fluoro-N’-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Mechanism of Action
Target of Action
Similar compounds, such as isoxazole derivatives of 6-fluoro-n-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine, have been shown to interact with key mitochondrial proteins such as bcl-2 and bax .
Mode of Action
Similar compounds have been shown to alter the balance in levels of key mitochondrial proteins such as bcl-2 and bax . This alteration in protein levels can result in apoptosis by accelerating the expression of caspases .
Biochemical Pathways
Similar compounds have been shown to regulate the cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways .
Result of Action
Similar compounds have been shown to induce g2/m cell cycle arrest and increase the levels of p53 in treated cells .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives, to which this compound belongs, have been found to exhibit a wide range of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities
Cellular Effects
Some thiazole derivatives have been found to exhibit anti-cancer activity against various cancer cell lines . These compounds were found to be particularly effective against the Colo205 cell line
Molecular Mechanism
It is known that the compound was synthesized through a reaction between benzo[d]thiazol-2-amine and flurbiprofen . The resultant compound was characterized by its melting point, 1H-NMR and 13C-NMR, UV, IR, and HRMS spectra
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N’-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core is synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Fluoro and Methoxy Groups: The fluoro and methoxy substituents are introduced through nucleophilic substitution reactions. For instance, 2-fluorobenzoyl chloride can be reacted with 4-methoxybenzothiazole in the presence of a base to form the desired product.
Hydrazide Formation: The final step involves the reaction of the intermediate product with hydrazine hydrate to form the benzohydrazide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N’-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoro or methoxy positions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the fluoro or methoxy groups.
Scientific Research Applications
2-fluoro-N’-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Drug Development: It serves as a lead compound for the development of new therapeutic agents.
Industrial Applications: The compound’s unique properties make it suitable for use in the synthesis of other complex molecules and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-N-(4-methylbenzo[d]thiazol-2-yl)benzamide
- 4-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
- 2,4-disubstituted thiazoles
Uniqueness
2-fluoro-N’-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both fluoro and methoxy groups, along with the benzohydrazide moiety, contributes to its unique pharmacological profile and potential therapeutic applications.
Properties
IUPAC Name |
2-fluoro-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O2S/c1-21-11-7-4-8-12-13(11)17-15(22-12)19-18-14(20)9-5-2-3-6-10(9)16/h2-8H,1H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRPIJRYNQDXEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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